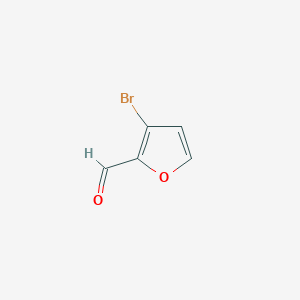

3-Bromofuran-2-carbaldehyde

描述

Historical Perspectives on Furan (B31954) Chemistry and its Functionalization

The journey into the world of furan chemistry began in the 18th century, with the first description of a furan derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. Current time information in Bangalore, IN. A significant milestone was the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1831, a compound that would become a key industrial chemical derived from biomass. Current time information in Bangalore, IN. The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. Current time information in Bangalore, IN.

The 20th century witnessed a surge in the exploration of furan's reactivity and its application in organic synthesis. numberanalytics.com Early work focused on understanding the aromatic character of the furan ring and its susceptibility to electrophilic substitution reactions. numberanalytics.com The development of methods to functionalize the furan ring, including halogenation, nitration, and acylation, opened up new avenues for creating a diverse range of furan-containing molecules. pharmaguideline.com The Paal-Knorr synthesis and the Feist-Benary synthesis became classical methods for constructing the furan nucleus itself. pharmaguideline.com More recent advancements have focused on metal-catalyzed cross-coupling reactions and C-H functionalization, providing highly efficient and selective ways to modify the furan scaffold. nih.govresearchgate.net

Significance of Halogenated Furanic Aldehydes as Synthetic Building Blocks

Halogenated organic compounds are indispensable in organic synthesis, serving as key intermediates in a multitude of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov Halogenated furanic aldehydes, such as 3-Bromofuran-2-carbaldehyde, are particularly valuable due to the orthogonal reactivity of the aldehyde and the halogen substituent. chemimpex.com

The aldehyde group can participate in a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds with a variety of partners. chemimpex.com This dual reactivity allows for a stepwise and controlled elaboration of the furan core, leading to the synthesis of highly functionalized and complex molecules.

For instance, the irradiation of this compound in aromatic solutions has been shown to yield 3-aryl-2-furyl derivatives, demonstrating a photochemical approach to C-C bond formation. researchgate.net Furthermore, the bromine atom can be selectively replaced by other functional groups, further expanding the synthetic utility of these building blocks.

Overview of Research Trajectories for this compound and its Analogues

The unique structural features of this compound have positioned it as a valuable starting material in various research domains, most notably in medicinal chemistry and materials science.

In medicinal chemistry, this compound serves as a scaffold for the synthesis of novel bioactive molecules. For example, it has been utilized in the preparation of analogues of protonstatin-1, which have been screened for their inhibitory activity against plant plasma membrane H+-ATPase. frontiersin.orgfrontiersin.org The reactivity of the aldehyde and the bromo group allows for the systematic modification of the molecule to explore structure-activity relationships. Research has also explored its use in the synthesis of compounds with potential anticancer properties. chemimpex.com

The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can be a precursor for the synthesis of substituted pyrroles through an oxidative rearrangement of derived furyl sulfonamides. acs.org

Analogues of this compound, such as 5-bromofuran-2-carbaldehyde, also play a significant role in organic synthesis. For instance, 5-bromofuran-2-carbaldehyde has been used in the synthesis of furan-2-carboxamide derivatives, which have shown potential as microtubule stabilizing agents with applications in cancer therapy. preprints.org The position of the bromine atom on the furan ring influences the reactivity and the types of structures that can be accessed, allowing chemists to fine-tune the properties of the target molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAVZSUPQGDMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391861 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-78-9 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromofuran 2 Carbaldehyde

Regioselective C-H Functionalization of Furan (B31954) Scaffolds

The direct functionalization of C-H bonds in furan rings represents an atom-economical and efficient approach to synthesizing substituted furans. Recent methodologies have focused on achieving high regioselectivity, particularly at the C2 position, which is crucial for the synthesis of 3-bromofuran-2-carbaldehyde.

Directed ortho-Metalation (DoM) Strategies Utilizing Organolithium Reagents

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. uwindsor.cawikipedia.org This approach allows for highly regioselective functionalization. In the context of furan chemistry, the heteroatom within the ring can act as a Lewis base, interacting with the lithium cation and directing the deprotonation to the ortho (C2) position. wikipedia.org

For the synthesis of this compound, 3-bromofuran (B129083) serves as the starting material. The bromine atom at the 3-position influences the electronic properties of the furan ring, and the oxygen atom directs the lithiation to the C2 position. thieme-connect.com A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly employed for this deprotonation. thieme-connect.comchemicalbook.com The use of LDA is crucial as it is a strong enough base to deprotonate the furan ring but is sterically hindered, which can minimize side reactions. thieme-connect.com The resulting 3-bromo-2-furyllithium intermediate is then trapped with an appropriate electrophile to introduce the formyl group. researchgate.net

Formylation Protocols with N,N-Dimethylformamide (DMF) as a C1 Source

N,N-Dimethylformamide (DMF) is a widely used and efficient C1 source for formylation reactions. chemicalbook.commdpi.com Following the regioselective lithiation of 3-bromofuran at the C2 position, the addition of DMF to the reaction mixture results in the formation of this compound. thieme-connect.comchemicalbook.com The reaction proceeds through the nucleophilic attack of the 3-bromo-2-furyllithium on the electrophilic carbonyl carbon of DMF. A subsequent workup quenches the reaction and yields the desired aldehyde. chemicalbook.com

One reported procedure involves the slow addition of 3-bromofuran to a solution of freshly prepared LDA in tetrahydrofuran (B95107) (THF) at -78°C. chemicalbook.com After a short stirring period, DMF is added dropwise, and the reaction mixture is allowed to warm to room temperature before quenching and extraction. chemicalbook.com This method has been shown to produce this compound in moderate yields. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Several factors, including the choice of solvent, temperature, and stoichiometry of reagents, have been investigated.

The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent has been reported to offer advantages over THF, including better phase separation during workup, reduced coloration of the isolated product, and higher isolated yields. d-nb.infolookchem.com Performing the lithiation-formylation sequence at temperatures between -40°C to -50°C has been found to minimize the formation of colored impurities that can appear at higher temperatures, such as -20°C, even though the yield may not be significantly affected at the higher temperature. thieme-connect.comlookchem.com

The amount of LDA used is also an important parameter. Using a slight excess of LDA can lead to the formation of a bis-formylated side product. thieme-connect.com Therefore, careful control of the stoichiometry is necessary to achieve high selectivity for the desired mono-formylated product. Through these optimizations, multi-hundred-gram batches of 3-bromo-2-furaldehyde have been produced in high yields, ranging from 85–95%. d-nb.infolookchem.com

Table 1: Reaction Parameters for the Synthesis of this compound via DoM

| Parameter | Condition | Rationale | Reference |

| Starting Material | 3-Bromofuran | Provides the furan scaffold with the C3-bromo substituent. | chemicalbook.com, thieme-connect.com |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation. | chemicalbook.com, thieme-connect.com |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Efficient C1 source for introducing the aldehyde group. | chemicalbook.com, thieme-connect.com |

| Solvent | Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF can improve workup and product purity. | chemicalbook.com, d-nb.info, lookchem.com |

| Temperature | -78°C to -40°C | Low temperatures enhance selectivity and minimize side reactions. | chemicalbook.com, thieme-connect.com, lookchem.com |

Synthetic Routes from Substituted Furan Precursors

In addition to C-H functionalization, synthetic routes starting from other substituted furan precursors offer alternative pathways to this compound. These methods often involve the transformation of existing functional groups on the furan ring.

Preparation from 3-Bromofuran via Specific Functionalization

As detailed in the Directed ortho-Metalation section (2.1.1), the most direct synthesis of this compound starts from commercially available 3-bromofuran. thieme-connect.comchemicalbook.com This precursor already contains the necessary bromine atom at the 3-position, simplifying the synthetic sequence to a single formylation step at the C2 position. The regioselectivity of this functionalization is a key advantage of this approach. The successful lithiation and subsequent formylation of 3-bromofuran have been well-documented, making it a reliable method for obtaining the target compound. thieme-connect.comchemicalbook.comd-nb.info

Bromination Approaches for Furan-2-carbaldehyde Derivatives

An alternative strategy involves the bromination of a furan-2-carbaldehyde derivative. However, the direct bromination of furan-2-carbaldehyde itself is complex. The reaction of furan with bromine can lead to a mixture of products, including addition and substitution products, with the nature of the products being highly dependent on the reaction conditions. cdnsciencepub.com For instance, the bromination of furan in carbon tetrachloride can yield a mixture of 2-bromofuran (B1272941) and 2,5-dibromofuran. cdnsciencepub.com

The direct bromination of furan-2-carbaldehyde often leads to substitution at the 5-position, yielding 5-bromo-2-furaldehyde. ontosight.ai Achieving selective bromination at the 3-position of an unsubstituted furan-2-carbaldehyde is challenging due to the directing effects of the existing substituents. Therefore, this approach is generally less favored for the specific synthesis of this compound compared to the formylation of 3-bromofuran.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |

| DoM of 3-Bromofuran | 3-Bromofuran | Directed ortho-metalation followed by formylation. | High regioselectivity, direct, well-established. | Requires cryogenic temperatures and organolithium reagents. |

| Bromination of Furan-2-carbaldehyde | Furan-2-carbaldehyde | Electrophilic bromination. | Potentially fewer steps if selective. | Poor regioselectivity, often yields the 5-bromo isomer. |

Novel Synthetic Strategies for this compound and its Isomers

Recent research has focused on developing novel and more efficient synthetic routes to this compound and its isomers, such as 5-bromofuran-2-carbaldehyde and 4-bromofuran-2-carbaldehyde. These strategies often aim to improve yield, selectivity, and environmental compatibility.

A notable novel approach involves the photochemical synthesis of aryl-substituted furans starting from bromo-substituted furan carbaldehydes. For instance, the irradiation of this compound in an aromatic solvent can lead to the formation of 3-aryl-2-furyl derivatives in good yields. researchgate.netrsc.orgpsu.edu While this method modifies the target compound, it represents a novel strategy for its functionalization. A related photochemical process is the debromination of di-bromo furan derivatives. Irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether can selectively remove the bromine atom at the 5-position, providing an efficient route to 4-bromofuran-2-carbaldehyde, an isomer of the target compound. researchgate.netrsc.org

For the synthesis of the isomer 5-bromofuran-2-carbaldehyde, an environmentally benign method has been developed using an ionic liquid, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), as both the brominating agent and the solvent. asianpubs.orggoogle.com This solvent-free approach offers high selectivity for monobromination at the 5-position of 2-furfural, with high yields reported around 88%. asianpubs.org

| Target Isomer | Starting Material | Key Reagents/Conditions | Strategy | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromofuran-2-carbaldehyde | 4,5-Dibromofuran-2-carbaldehyde | Irradiation (high-pressure mercury arc), Diethyl ether | Photochemical Debromination | High | researchgate.netrsc.org |

| 5-Bromofuran-2-carbaldehyde | 2-Furfural | 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3), Solvent-free, 40°C | Ionic Liquid-Mediated Bromination | 88 | asianpubs.org |

Another innovative strategy is the oxidative rearrangement of 3-furyl alcohols. In this method, 3-bromofuran can be metalated and reacted with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol. acs.org Subsequent treatment with an oxidizing agent like N-Bromosuccinimide (NBS) initiates a rearrangement that moves the substituent from the 3-position carbinol carbon to the 2-position of the furan ring, yielding a 2-substituted 3-furfural. acs.org This represents a novel pathway to derivatives that are isomers of substituted 3-bromofuran-2-carbaldehydes.

Reactivity Profiles and Mechanistic Insights of 3 Bromofuran 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group at the 2-position of the furan (B31954) ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox reactions.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of 3-bromofuran-2-carbaldehyde readily participates in nucleophilic additions and condensation reactions, which are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. scispace.comnih.gov For instance, it can undergo condensation with active methylene (B1212753) compounds. A series of 5-unsubstituted and 5-substituted furfurylidenes have been synthesized through the condensation of furfural (B47365) and its derivatives with such compounds. nih.gov

In a domino reaction, this compound has been shown to react with secondary amines in the presence of a copper catalyst to form trans-4,5-diamino-cyclopent-2-enones. libretexts.org This transformation proceeds through a sequence of condensation, ring-opening, and electrocyclization. libretexts.org Furthermore, the aldehyde can serve as a precursor in multi-step syntheses, such as the formation of 2-aryl 5-formylfurans, which involves a Knoevenagel condensation as one of the key steps. globalauthorid.com The aldehyde group can also react with nitromethane (B149229) in the presence of a base to form a nitroalkene intermediate, which can be further transformed. ontosight.ai

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| Condensation/Ring-Opening/Electrocyclization | Secondary Amine, Cu/SiO2 | trans-4,5-Diamino-cyclopent-2-enone | libretexts.org |

| Knoevenagel Condensation | Active Methylene Compound | Furfurylidene Derivative | nih.govglobalauthorid.com |

| Nitroalkane Addition | Nitromethane, KOH | Nitroalkene Intermediate | ontosight.ai |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. vulcanchem.com For example, the related compound, methyl 2-bromofuran-2-carboxylate, can be synthesized by the oxidation of the corresponding aldehyde. researchgate.net

Reduction: Conversely, the formyl group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. vulcanchem.com This reduction is a key step in the synthesis of various furan derivatives. For example, in the synthesis of homosilatecans, an iodoformyl pyridine (B92270) derivative was reduced to a hydroxymethyl pyridine intermediate using sodium borohydride. uni-muenchen.de

Chemical Transformations Involving the Bromine Substituent

The bromine atom at the 3-position of the furan ring is a versatile handle for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. youtube.com

This compound has been successfully employed in Suzuki-Miyaura reactions to synthesize a variety of 3-arylfuran derivatives. pearson.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. cymitquimica.comlibretexts.org The reaction tolerates a range of functional groups. libretexts.org For instance, 3-bromofuran-2-carbaldehydes have been used in a microwave-assisted, one-pot reaction involving a sequential coupling-imination-annulation with terminal acetylenes and ammonium (B1175870) acetate (B1210297) to form furopyridines. pearson.com

The choice of catalyst and reaction conditions is crucial for the success of these couplings. For example, while Pd(PPh₃)₄ is an effective catalyst, phosphine-free palladium complexes have shown lower yields. libretexts.org The reaction can also be influenced by the nature of the substituents on the coupling partners. cymitquimica.com

| Catalyst | Base | Coupling Partner | Product | Ref. |

| Pd(PPh₃)₄ | K₂CO₃ | Arylboronic acid | 2-Arylfuran derivative | pearson.com |

| Pd(PPh₃)Cl₂ | CsF | Boronic acid | 3-Aryl-5-alkylidenefuran-2(5H)-one | |

| Pd(II)-based polyoxometalates | - | Arylboronic acid | Arylated furan derivative |

Nucleophilic Aromatic Substitution on the Furan Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Generally, furan is not highly reactive towards nucleophilic substitution unless the ring is activated by strongly electron-withdrawing groups. The aldehyde group at the 2-position of this compound is electron-withdrawing, which should enhance the electrophilicity of the furan ring and potentially facilitate SNAr reactions.

While direct SNAr at the 3-position (displacing the bromine) on this compound is not extensively documented in the researched literature, the principles of SNAr suggest it could be feasible with strong nucleophiles under appropriate conditions. For SNAr to occur, the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity. The rate of SNAr reactions can be significantly influenced by the solvent, with polar aprotic solvents often accelerating the reaction.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common and useful reaction for converting aryl halides into organometallic reagents, which can then react with various electrophiles. 3-Bromofuran (B129083) undergoes metal-halogen exchange with alkyllithium reagents, such as n-butyllithium or ethyllithium, at low temperatures to form the corresponding 3-lithiofuran. This lithiated intermediate can then be trapped with an electrophile.

For example, the reaction of 3-bromofuran with lithium diisopropylamide (LDA) followed by the addition of N,N-dimethylformamide (DMF) yields this compound. This indicates that it is possible to perform a metal-halogen exchange on a bromofuran and then introduce the carbaldehyde group. It has also been shown that 3-bromofuran can be converted to 3-furyl alcohols through metalation with n-BuLi and subsequent reaction with an aldehyde. The resulting organometallic species is a powerful nucleophile for the formation of new carbon-carbon bonds.

| Reagent | Intermediate | Subsequent Reaction with Electrophile | Product | Ref. |

| n-Butyllithium | 3-Lithiofuran | Aldehyde | 3-Furyl alcohol | |

| Lithium diisopropylamide | 3-Lithiofuran | N,N-Dimethylformamide | This compound | |

| Ethyllithium | 3-Lithiofuran | - | - |

Photochemical Reactivity and Photoinduced Transformations

This compound exhibits notable reactivity under photochemical conditions, leading to synthetically useful transformations such as arylation and debromination. researchgate.netpsu.edu These reactions are typically initiated by irradiation with a high-pressure mercury arc lamp. psu.edu

Irradiation of this compound in an aromatic solvent results in the substitution of the bromine atom with an aryl group, yielding 3-arylfuran-2-carbaldehyde derivatives. researchgate.netpsu.edu This photochemical arylation occurs with complete selectivity, as the bromine atom at the C-3 position, which is conjugated with the carbonyl group, is preferentially substituted. psu.edu The reaction proceeds in good yields and provides a valuable route to 3-aryl-2-furyl derivatives, which can be difficult to synthesize using traditional methods. researchgate.netpsu.edu

For instance, the irradiation of this compound in benzene (B151609) furnishes 3-phenylfuran-2-carbaldehyde. psu.edu The process is not limited to benzene, as other aromatic solvents can be employed to introduce different aryl substituents. This method is also applicable to other brominated furans, such as 5-bromofuran-2-carbaldehyde and 4,5-dibromofuran-2-carbaldehyde, highlighting its versatility in synthesizing a range of arylated furan compounds. researchgate.netpsu.edu

Table 1: Examples of Photochemical Arylation of Bromofuran-2-carbaldehydes

| Starting Material | Aromatic Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Benzene | 3-Phenylfuran-2-carbaldehyde | - | psu.edu |

| 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenylfuran-2-carbaldehyde | 64 | researchgate.net |

| 4,5-Dibromofuran-2-carbaldehyde | Benzene | 5-Phenyl-4-bromofuran-2-carbaldehyde | - | researchgate.netpsu.edu |

Note: Yields are as reported in the literature; "-" indicates that a specific yield was not provided in the cited source.

In addition to arylation, this compound can undergo photoreductive debromination. When irradiated in a non-aromatic solvent such as diethyl ether, the bromine atom at the C-3 position is selectively replaced by a hydrogen atom. researchgate.netpsu.edu This reaction proceeds in high yield and demonstrates the greater reactivity of the halogen atom at the C-3 position. psu.edu

This selective debromination is a useful synthetic tool. For example, the irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether results in the formation of 4-bromofuran-2-carbaldehyde, showcasing a method to selectively remove a bromine atom from a poly-brominated furan ring. researchgate.netpsu.edu The process is efficient and provides a clean method for the synthesis of specific brominated furan derivatives. psu.edu

Table 2: Photoreductive Debromination of Bromofurans

| Starting Material | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Diethyl ether | Furan-2-carbaldehyde | High | psu.edu |

| 4,5-Dibromofuran-2-carbaldehyde | Diethyl ether | 4-Bromofuran-2-carbaldehyde | High | researchgate.netpsu.edu |

Note: "High" indicates that the source reported a high yield without specifying a numerical value.

Regioselectivity and Stereochemical Control in Reactions

The reactivity of this compound is significantly influenced by the position of the bromo and formyl substituents, leading to a high degree of regioselectivity in various reactions.

In palladium-catalyzed C-H arylation reactions, the C2 and C5 positions of the furan ring are generally the most reactive. thieme-connect.com For 3-substituted furans, the regioselectivity of arylation can be challenging to predict. thieme-connect.com However, in the case of 3-bromofuran, palladium-catalyzed arylation has been shown to occur regioselectively at the C2 position. thieme-connect.com This is also observed with 3-formylfuran, where the C2 arylated product is predominant. thieme-connect.com

The position of substituents also plays a crucial role in cycloaddition reactions. For instance, in the [4+2] cycloaddition reactions of arynes with 2-bromofuran (B1272941), the regioselectivity is influenced by the substituents on the aryne. jst.go.jp While these reactions can sometimes result in mixtures of regioisomers, the major products are often consistent with aryne distortion models. jst.go.jp

Furthermore, in intramolecular Diels-Alder reactions involving furan, halogenation of the furan ring has been found to facilitate the reaction. core.ac.uk The position of the halogen on the furan can influence the outcome, potentially overcoming detrimental effects from substituents on the dienophile and leading to highly functionalized cycloadducts. core.ac.uk

While the provided literature extensively covers regioselectivity, specific details on stereochemical control in reactions involving this compound are less documented. The focus of the available research is primarily on the selective formation of constitutional isomers rather than stereoisomers.

Derivatization Strategies and Synthesis of Functional Furan Architectures

Synthesis of Imines and Schiff Bases

The formation of imines, also known as Schiff bases, from aldehydes and primary amines is a robust and fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is crucial for creating intermediates for more complex heterocyclic systems. jmchemsci.com

Condensation with Primary Amines

3-Bromofuran-2-carbaldehyde readily undergoes condensation with a variety of primary amines to yield the corresponding N-substituted imines. The reaction typically proceeds by heating the aldehyde with the amine, often in a solvent like ethanol, which facilitates the removal of the water byproduct and drives the reaction to completion. masterorganicchemistry.com This direct approach has been utilized to synthesize a range of Schiff bases. For example, the condensation of 5-bromo-2-furfuraldehyde, an isomer of the title compound, with 3-amino-1,2,4-triazole has been successfully demonstrated, highlighting the utility of this reaction for creating heterocyclic Schiff base derivatives. jmchemsci.com Similarly, various aromatic and heterocyclic aldehydes are routinely condensed with hydrazides, such as 5-bromofuran-2-carboxyhydrazide, to form Schiff bases that serve as precursors for other functionalized heterocycles like thiazolidinones. researchgate.net

Table 1: Examples of Schiff Base Formation via Condensation

| Aldehyde | Amine | Product (Schiff Base) |

|---|---|---|

| This compound | Generic Primary Amine (R-NH₂) | N-(3-bromofuran-2-ylmethylene)alkan-1-amine |

| 5-Bromo-2-furfuraldehyde | 3-Amino-1,2,4-triazole | Condensation Product S2 jmchemsci.com |

| Aromatic/Heterocyclic Aldehydes | 5-Bromofuran-2-carboxyhydrazide | N'-substituted-5-bromofuran-2-carbohydrazide researchgate.net |

Scope and Limitations of Imine Formation

The scope of imine formation from this compound is broad, accommodating a wide array of primary amines. This includes aliphatic, aromatic, and heterocyclic amines. The reaction's success is often dependent on the nucleophilicity of the amine and the steric hindrance around the reacting centers. While most primary amines react efficiently, highly hindered amines or those with significantly reduced nucleophilicity due to strong electron-withdrawing groups may react sluggishly or require catalysis.

A key limitation is the reversibility of the reaction. dokumen.pub The equilibrium can be shifted towards the product by removing water, often through azeotropic distillation. dokumen.pub The stability of the resulting imine can also be a factor; some imines may be prone to hydrolysis back to the aldehyde and amine, particularly in the presence of aqueous acid. masterorganicchemistry.com Despite these considerations, the formation of Schiff bases remains a highly effective method for derivatizing this compound, providing access to a multitude of molecular structures.

Cycloaddition Reactions and Annulation Strategies

3-Bromofuran (B129083) and its derivatives are valuable dienes in cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. A theoretical study has shown that 3-bromofuran can participate in an ionic Diels-Alder reaction with a cyclobuteniminium cation, proceeding with high regio- and stereoselectivity to form a unique cycloadduct. rsc.org This reactivity is influenced by the aromatic character of the furan (B31954) ring, which is lost during the cycloaddition. rsc.org While this specific example uses 3-bromofuran itself, the principle extends to its derivatives, suggesting that this compound or its imine derivatives could act as dienes in similar transformations.

Annulation, the formation of a new ring onto an existing one, is another key strategy. Research has demonstrated that 3-bromofuran-2-carbaldehydes can be utilized in palladium-catalyzed sequential coupling-imination-annulation reactions with terminal acetylenes and ammonium (B1175870) acetate (B1210297) to produce furopyridines. researchgate.net This one-pot process efficiently builds a pyridine (B92270) ring onto the furan core. Furthermore, annulation strategies have been developed to synthesize thieno[3,2-b]furans, where a thiophene (B33073) ring is fused to the furan ring. elsevierpure.comresearchgate.net These methods highlight the utility of this compound as a building block for creating fused heterocyclic systems, which are prevalent in materials science and medicinal chemistry. acs.org

Carbon-Carbon Bond Forming Reactions Beyond Cross-Coupling

While cross-coupling reactions are a mainstay for modifying the carbon-bromine bond, other carbon-carbon bond-forming reactions focusing on the aldehyde group significantly expand the synthetic utility of this compound.

Alkynylation Reactions

Alkynylation of the aldehyde group involves the nucleophilic addition of an acetylide anion to the carbonyl carbon. This reaction, typically carried out using lithium or magnesium derivatives of terminal alkynes (e.g., Grignard reagents), transforms the aldehyde into a propargyl alcohol. libretexts.org This addition creates a new stereocenter and introduces a reactive alkyne moiety, which can be used for further transformations, such as click chemistry or subsequent cyclization reactions. While the general reactivity of aldehydes towards nucleophilic alkynes is well-established, specific documented examples detailing the alkynylation of the this compound carbonyl group are not prevalent in the reviewed literature. However, this remains a fundamentally important and plausible transformation for this substrate.

Knoevenagel Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a variant of the aldol (B89426) condensation where an aldehyde reacts with an "active methylene compound"—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z). dokumen.pubpsiberg.com this compound and its isomers serve as effective substrates for this reaction. rsc.org The condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or β-alanine. rsc.orgyoutube.com

The reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via nucleophilic addition to the aldehyde followed by dehydration, yielding a new, highly functionalized α,β-unsaturated system. psiberg.com For example, the Knoevenagel condensation of 5-bromofuran-2-carbaldehyde with malononitrile in the presence of piperidine produces 2-[(5-bromofur-2-yl)methylene]malononitrile in good yield. rsc.org These products are valuable intermediates, as the newly formed double bond and the adjacent functional groups can participate in a variety of subsequent reactions, including Michael additions and cycloadditions. nih.gov

Table 2: Knoevenagel Condensation of Furan-2-carbaldehydes

| Furan Aldehyde | Active Methylene Compound | Catalyst | Product | Yield |

|---|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | Malononitrile | Piperidine | 2-[(5-Bromofur-2-yl)methylene]malononitrile rsc.org | 65% rsc.org |

| 5-Bromofuran-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-bromofuran-2-yl)acrylate | Not Specified |

| 5-Phenylfuran-2-carbaldehyde | Ethyl Cyanoacetate | Not Specified | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate researchgate.net | Not Specified |

| 5-Phenylfuran-2-carbaldehyde | Phenyl Sulfonyl Acetonitrile | Not Specified | 1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene (B1197577) researchgate.net | 68% researchgate.net |

Synthesis of Polyfunctionalized Furan Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of polyfunctionalized furan derivatives. Its two reactive sites, the bromine atom at the C3 position and the formyl group at the C2 position, allow for selective and sequential modifications, leading to complex molecular architectures. Key strategies for its derivatization include palladium-catalyzed cross-coupling reactions, photochemical arylations, and condensations involving the aldehyde functionality.

One of the primary methods for introducing functional complexity is through palladium-catalyzed reactions. For instance, the C-H bond at the C5 position of 3-bromofuran can be arylated using aryl bromides in the presence of a palladium catalyst. researchgate.net This approach can lead to di- and even tri-arylated furan derivatives. researchgate.net While this specific example uses 3-bromofuran, the principle extends to the more functionalized this compound, where the regioselectivity of such arylations can be influenced by the existing substituents. The hydroxymethyl group, for example, has been shown to be a powerful directing group for regioselective C2-arylation in 3-substituted furans. thieme-connect.com Furthermore, palladium-catalyzed direct carbonylation of 3-bromofuran has been achieved, regioselectively affording the corresponding carboxylic acid in high yield, demonstrating another avenue for functionalization. rsc.org

Photochemical methods also provide an efficient route to polyfunctionalized furans. Irradiation of this compound in aromatic solvents can yield 3-aryl-2-furyl derivatives in good yields. researchgate.net This reaction offers a metal-free alternative for creating carbon-carbon bonds at the C3 position.

The aldehyde group of this compound is another key handle for derivatization. It can readily undergo condensation reactions to form more complex structures. For example, it can be reacted with propionaldehyde (B47417) in the presence of a base to synthesize α,β-unsaturated aldehydes. rsc.org This extends the carbon framework and introduces a new reactive functional group for further transformations.

Additionally, novel oxidative rearrangement strategies have been developed. While demonstrated on the related 3-furfural, the concept involves the addition of organometallic reagents to the aldehyde, followed by an N-bromosuccinimide (NBS) initiated oxidative rearrangement to install the R group at the C2 position. acs.org A similar strategy starting from 3-bromofuran involves metalation followed by addition to an aldehyde and subsequent oxidative rearrangement. acs.org These methods provide a unique pathway to 2,3-disubstituted furans.

The following tables summarize specific examples of derivatization reactions starting from this compound and related compounds.

Table 1: Palladium-Catalyzed Reactions of Furan Derivatives

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromofuran | Aryl bromides | Pd(OAc)₂/KOAc in DMA | C2,C5-di- and C2,C4,C5-triarylated 3-bromofuran derivatives | - | researchgate.net |

| 3-Bromofuran | CO/CO₂ | Pd(OAc)₂, p-BQ | 3-Bromofuran-2-carboxylic acid | 95% | rsc.org |

| 3-(Hydroxymethyl)furan | Aryl bromides | Palladium catalyst | C2-arylated 3-(hydroxymethyl)furan | - | thieme-connect.com |

Table 2: Photochemical Synthesis of Aryl-Furyl Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Aromatic solutions | Irradiation | 3-Aryl-2-furyl derivatives | Good | researchgate.net |

| 5-Bromofuran-2-carbaldehyde | Benzene (B151609) | Irradiation | 5-Phenyl-2-furaldehyde | 64% | researchgate.net |

Table 3: Derivatization via the Aldehyde Group

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Propionaldehyde | NaOH (10% aq.), Methanol, 0°C to RT | (E)-2-(3-bromofuran-2-yl)pent-2-enal | rsc.org |

| 3-Furfural | Organolithium, Grignard, or organozinc reagents, then NBS | - | 2-Substituted 3-furfurals | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromofuran-2-carbaldehyde. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by three main signals corresponding to the aldehydic proton and the two protons on the furan (B31954) ring. chemicalbook.com The aldehydic proton typically appears far downfield due to the deshielding effect of the carbonyl group. The two furan ring protons appear as distinct signals, with their chemical shifts and coupling patterns confirming their relative positions on the substituted ring. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -CHO (Aldehyde) | 9.74-9.72 | d (doublet) |

| Furan H-5 | 7.64-7.63 | m (multiplet) |

| Furan H-4 | 6.675-6.66 | d (doublet) |

Table 1: ¹H NMR Spectral Data for this compound. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the aldehydic carbonyl carbon, the two sp² carbons of the furan ring attached to hydrogen, and the two sp² carbons substituted with the bromine atom and the aldehyde group, respectively. While specific experimental data is not detailed in the provided sources, related structures show the carbonyl carbon resonating significantly downfield (~185-186 ppm). rsc.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals, especially in more complex derivatives. COSY spectra would establish the coupling relationships between the furan ring protons, while HSQC would correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry: In the analysis of this compound, mass spectrometry readily confirms the presence of a single bromine atom. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak appears as a characteristic doublet ([M+H]⁺) with a ~1:1 intensity ratio at m/z 175 and 177. chemicalbook.com This isotopic signature is a definitive indicator for the presence of bromine in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, often utilizing Electrospray Ionization (ESI), provide highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov The calculated monoisotopic mass for this compound is 173.93164 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.govrsc.org This level of precision is crucial for confirming the identity of newly synthesized compounds.

| Technique | Parameter | Observed/Calculated Value | Significance |

|---|---|---|---|

| MS | [M+H]⁺ | 175, 177 | Confirms molecular weight and presence of one bromine atom. chemicalbook.com |

| HRMS | Exact Mass | 173.93164 Da (calculated) | Confirms elemental formula (C₅H₃BrO₂). nih.gov |

Table 2: Mass Spectrometry Data for this compound.

Fragmentation Analysis: Electron Ionization (EI) or collision-induced dissociation in MS/MS experiments can provide information about the compound's structure through analysis of its fragmentation patterns. For carbaldehydes, common fragmentation pathways include the loss of the formyl radical (•CHO) or a hydrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

Based on the functional groups present and data from analogous compounds, the following peaks are expected:

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the aldehyde. In conjugated systems like this, the peak typically appears in the range of 1650-1700 cm⁻¹. Related furan-2-carboxaldehydes show this band between 1695-1750 cm⁻¹. researchgate.net

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group usually shows one or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch (Furan Ring): Aromatic and heteroaromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Furan Ring): A strong band corresponding to the C-O-C stretching of the furan ether linkage is expected, typically around 1000-1300 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond would result in an absorption band in the fingerprint region, typically between 500-700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound, consisting of the furan ring conjugated with the carbonyl group, is expected to absorb UV light. nih.govrsc.org

The spectrum would likely be characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically strong and are expected to be the primary absorption bands for this conjugated system. For furfural (B47365) itself, the λmax is around 329 nm, and substitutions on the ring can cause shifts in this absorption. researchgate.net

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

While specific λmax values for this compound are not available in the cited literature, the technique is valuable for monitoring reactions involving this chromophore. cdnsciencepub.comtib.eu

Chromatographic Separation and Purification Techniques (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively assessing the purity of a sample and determining appropriate solvent systems for column chromatography. jmchemsci.comnih.gov For this compound and its derivatives, silica (B1680970) gel (SiO₂) coated plates are commonly used as the stationary phase. jmchemsci.com A mobile phase consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is employed to achieve separation. rsc.orgjmchemsci.com

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. chemicalbook.comjst.go.jp The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. chemicalbook.comnih.gov A carefully selected solvent system (eluent) is then passed through the column to separate the desired compound from impurities.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (20:80) | chemicalbook.com |

| Column Chromatography | Silica Gel | 10% Ethyl Acetate in Hexanes (gradient) | rsc.org |

| TLC | Silica Gel F254 | Ethyl Acetate / Dichloromethane (1:1) | jmchemsci.com |

Table 3: Reported Chromatographic Conditions for the Purification and Analysis of this compound and Related Compounds.

The selection of the eluent is critical; a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often used to effectively elute the compound of interest after less polar impurities have been washed away. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and magnetic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

DFT calculations are frequently used to determine these orbital energies. For instance, computational studies on Schiff bases derived from 5-bromofuran-2-carbaldehyde have utilized DFT methods like B3LYP with basis sets such as 6-31+G(d) to analyze their electronic properties. jmchemsci.comjmchemsci.com These studies show that the introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's stability and electronic behavior. jmchemsci.comrsc.org A smaller energy gap generally correlates with increased potential for intramolecular charge transfer, which is a key factor in the functionality of various organic electronic materials. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for Related Furan (B31954) Derivatives Note: Data for illustrative purposes, based on calculations of related compounds, not 3-Bromofuran-2-carbaldehyde itself.

| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Furan-π-EWG Dye (FV-IM) | -5.38 | -2.73 | 2.65 | DFT/B3LYP/6-311G(d,p) |

| Triazole Schiff Base of 5-Bromofuran-2-carbaldehyde | -6.21 | -1.78 | 4.43 | DFT/B3LYP/6-31+G(d) |

From the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical basis for understanding reaction mechanisms and molecular stability. jmchemsci.comjmchemsci.com

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. jmchemsci.com

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is defined as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / (2η). This index is useful for classifying organic molecules as strong, moderate, or marginal electrophiles. nih.gov

These quantum chemical descriptors are valuable tools in medicinal chemistry and materials science for predicting the behavior of new compounds. jmchemsci.com For example, a high electrophilicity index for a compound derived from a bromofuran carbaldehyde suggests it can act as a strong electron acceptor in reactions. jmchemsci.com

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Furan Derivative Note: This table is illustrative and based on general principles and data from related compounds.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.22 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.60 |

Computational modeling is essential for exploring the conformational landscape of flexible molecules. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the furan ring and the aldehyde group. This rotation gives rise to two main planar conformers: the O,O-cis and O,O-trans forms, where the furan ring oxygen and the carbonyl oxygen are on the same or opposite sides of the C-C bond, respectively.

Studies on related aroyl derivatives of furan have shown that both conformers can be stable, with the preferred conformation often depending on the solvent and substitution pattern. psu.edu For example, solid-state analysis of 4-bromofuran-2-carbaldehyde revealed an O,O-cis orientation, while other derivatives favor the O,O-trans form due to stabilizing intramolecular C-H···O interactions. psu.edu MO ab-initio calculations can be performed to map the potential energy surface and determine the relative energies of these conformers and the rotational barriers between them. psu.edu Tautomerism, such as the thiol-thione tautomerization in triazole derivatives of bromofurans, can also be investigated computationally to understand which form is more stable under specific conditions. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor binding.

Derivatives of bromofuran-2-carbaldehyde have been explored as scaffolds for developing biologically active agents. jmchemsci.comresearchgate.net In these studies, molecular docking simulations are performed to predict how the synthesized compounds interact with the active site of a target protein. For example, Schiff bases derived from 5-bromofuran-2-carbaldehyde have been docked into the active sites of protein kinases to evaluate their potential as anticancer agents. jmchemsci.comjmchemsci.com These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. The results are often quantified by a binding energy or docking score, which estimates the binding affinity. A lower binding energy typically indicates a more favorable interaction. jmchemsci.com

Table 3: Example of Molecular Docking Results for a Bromofuran Derivative Note: This data is hypothetical and for illustrative purposes only, based on typical findings in docking studies.

| Target Protein | Ligand (Derivative of Bromofuran) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase (e.g., 5EKN) | Schiff Base S3 | -6.87 | ASP188, ILE15 | Hydrogen Bond |

| EGFR (e.g., 3PP0) | Schiff Base S4 | -7.30 | LEU112, VAL25 | Hydrophobic |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions. By modeling reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. This helps in understanding reaction feasibility, selectivity, and the role of catalysts.

For furan-containing molecules, computational studies have been used to investigate various transformations. For example, the intramolecular Diels-Alder reaction of furan (IMDAF), a powerful method for creating complex cyclic structures, has been studied computationally. core.ac.uk These studies have shown that halogenation of the furan ring can facilitate the reaction. core.ac.uk Computational models can explain such effects by analyzing the energies of the frontier orbitals and the transition state structures.

Similarly, the mechanism of the Diels-Alder reaction between 3-bromofuran (B129083) and a dienophile can be explored using computational methods to predict the regio- and stereoselectivity of the cycloaddition products. nih.gov Other reaction types, such as the electrosynthesis of butenolides from diarylfurans and the catalytic conversion of furfural (B47365), have also been successfully modeled using DFT to understand reaction energies and propose plausible mechanisms. nih.govnih.gov These computational insights are critical for optimizing reaction conditions and designing new synthetic routes.

Applications in Specialized Chemical Synthesis and Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutics, 3-Bromofuran-2-carbaldehyde and its parent structure, 3-bromofuran (B129083), serve as crucial starting materials for constructing molecules with potential medicinal value. The furan (B31954) scaffold is a structural motif found in numerous biologically active compounds. wikipedia.org

Intermediates for Pharmaceutical Lead Compounds

3-Bromofuran is a versatile intermediate product used in the synthesis of a variety of economically important drugs. wikipedia.org The 3-substituted furan structure, readily accessible from 3-bromofuran derivatives, is a widespread motif in chemotherapy agents, treatments for type 2 diabetes, HIV drugs, and experimental drugs for conditions like osteoporosis and Alzheimer's disease. wikipedia.org The presence of the aldehyde group in this compound provides a reactive handle for further molecular elaboration, allowing chemists to build more complex pharmaceutical lead compounds.

Precursors for Bioactive Natural Products

The 3-bromofuran framework is a key component in the total synthesis of several complex and biologically active natural products. Its utility as a starting material allows for the construction of intricate molecular architectures.

Notable examples include:

Analogs of (+)Cacospongionolide B: This sesterterpene, known for its anti-inflammatory properties, has been synthesized using 3-bromofuran as a starting compound. wikipedia.org

Rosefuran: A key component of the rose's fragrance and an insect sex attractant, Rosefuran has been synthesized from 3-bromofuran. wikipedia.org

(-)-Neothiobinupharidine: This bioactive alkaloid, isolated from the small yellow pond-lily (Nuphar pumila), was accomplished in a synthesis that employed two moles of 3-bromofuran. wikipedia.org

Salvinorin A: 3-Bromofuran was used as a reactant in one of the steps for the total synthesis of Salvinorin A, the principal psychoactive compound found in the Salvia divinorum plant. wikipedia.org

| Natural Product/Analog | Class | Noted Biological Activity/Use | Role of 3-Bromofuran Derivative |

|---|---|---|---|

| (+)Cacospongionolide B | Sesterterpene | Anti-inflammatory | Starting Material wikipedia.org |

| Rosefuran | Terpenoid | Fragrance Component, Insect Pheromone | Starting Material wikipedia.org |

| (-)-Neothiobinupharidine | Alkaloid | Bioactive | Key Reactant wikipedia.org |

| Salvinorin A | Diterpenoid | Hallucinogenic | Key Reactant wikipedia.org |

Development of Enzyme Inhibitors (e.g., Protein Tyrosine Kinase Inhibitors)

Brominated phenols and related heterocyclic structures isolated from marine organisms have garnered significant attention for their varied pharmacological activities, including enzyme inhibition. mdpi.com Derivatives of brominated furans have been investigated as potential inhibitors of protein tyrosine kinases (PTKs), a family of enzymes crucial in cellular signaling pathways. Dysregulation of PTK activity is implicated in diseases such as cancer, making them a key therapeutic target. mdpi.comnih.gov Research into the synthesis of furan-based compounds has been aimed at developing novel and selective PTK inhibitors. mdpi.com

Exploration of Antimicrobial and Anticancer Agents from Derivatives

The introduction of halogen atoms, particularly bromine, into benzofuran and related heterocyclic structures has been shown to significantly enhance their biological activity. nih.govnih.gov

Antimicrobial Activity: Studies on benzofuran derivatives have demonstrated that halogenation can confer or increase antimicrobial activity. Certain halogenated derivatives have shown efficacy against Gram-positive bacteria and various strains of Candida. nih.gov For example, some derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi. nih.gov The antimicrobial effect of brominated salicylanilide derivatives has also been noted, with activity observed against Gram-positive bacteria. mdpi.com

| Compound Type | Target Organism | Observed Activity (MIC) |

|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria (Staphylococcus aureus) | 50 to 200 μg/mL nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans & C. parapsilosis | 100 μg/mL nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL mdpi.com |

Anticancer Agents: The presence of a bromine atom on a benzofuran ring can lead to significant cytotoxic activity against various cancer cell lines. nih.gov This is potentially due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the molecule to its biological target. nih.gov For example, a benzofuran derivative with a bromine atom on the methyl group at the 3-position showed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Other studies have found that brominated benzofuran-based oxadiazole conjugates were highly effective against human colon cancer cells (HCT116), with one bromo derivative showing an IC₅₀ value of 3.27 µM. nih.gov

| Compound Class | Cancer Cell Line | Reported IC₅₀ Value |

|---|---|---|

| Halogenated Benzofuran Derivative (Compound 1) | K562 (Leukemia) | 5 µM nih.gov |

| Halogenated Benzofuran Derivative (Compound 1) | HL60 (Leukemia) | 0.1 µM nih.gov |

| Bromo-substituted Benzofuran-oxadiazole (Compound 14c) | HCT116 (Colon Cancer) | 3.27 µM nih.gov |

Catalysis and Coordination Chemistry

The furan ring, with its oxygen heteroatom, can act as a ligand, coordinating with metal centers to form complexes. These complexes can have interesting properties, including applications in catalysis.

Ligands for Transition Metal Catalysts (e.g., Iridium(III) Complexes)

Heterocyclic compounds containing furan and benzofuran scaffolds are used to synthesize ligands for transition metal catalysts. mdpi.com For instance, benzofuran derivatives have been used to create ligands for highly efficient green light-emitting Iridium(III) complexes. nih.govrsc.org In these complexes, a ligand such as 2-methyl-8-(2-pyridine) benzofuran [2,3-B] pyridine (B92270) (MPBFP) coordinates with the iridium metal center. nih.gov The properties of these organometallic complexes, such as their emission wavelengths and thermal stability, can be fine-tuned by modifying the ligands. nih.govrsc.org This demonstrates the principle that furan-based structures, such as this compound, can be functionalized and used to build sophisticated ligands for creating transition metal complexes with specific catalytic or photophysical properties. nih.govrsc.org

Applications in Photocatalysis (e.g., Hydrogen Production)

While direct applications of this compound in photocatalysis for hydrogen production are not yet established in scientific literature, its molecular structure presents intriguing possibilities for its conceptual use in this field. Photocatalytic hydrogen production is a promising avenue for clean energy, relying on semiconductor materials to absorb light and generate electron-hole pairs for water splitting. The efficiency of this process is highly dependent on the physicochemical and optical properties of the photocatalyst.

Conceptually, this compound could serve as a precursor for the synthesis of more complex organic photosensitizers or co-catalysts. The furan ring, a five-membered aromatic heterocycle, can participate in the formation of conjugated systems. Extended π-conjugation is a key feature in many organic photosensitizers, as it facilitates light absorption in the visible spectrum and promotes charge separation and transport, which are crucial for efficient photocatalysis.

The presence of a bromine atom and an aldehyde group offers versatile handles for further chemical modifications. For instance, the bromine atom can be utilized in cross-coupling reactions to link the furan core to other aromatic or heterocyclic units, thereby extending the conjugated system. The aldehyde group can undergo various condensation reactions to create larger molecular architectures with tailored electronic properties. Through such modifications, it is conceivable to design novel materials derived from this compound that could act as photosensitizers, transferring energy to a catalytic center for hydrogen evolution.

Furthermore, the furan ring itself, being an electron-rich heterocycle, could influence the electronic landscape of a potential photocatalytic system. The strategic placement of electron-withdrawing and electron-donating groups is a common strategy in the design of efficient photosensitizers. The aldehyde group in this compound is electron-withdrawing, and this intrinsic property could be harnessed in the design of push-pull systems that facilitate intramolecular charge transfer upon photoexcitation, a desirable characteristic for photocatalytic applications.

It is important to emphasize that these applications are currently conceptual and require experimental validation. Research would be needed to synthesize and characterize potential photocatalysts derived from this compound and to evaluate their performance in hydrogen production systems.

Materials Science and Advanced Functional Materials

The unique combination of a furan ring, a bromine atom, and a carbaldehyde group makes this compound a promising, albeit conceptual, building block for the synthesis of novel organic materials with advanced functionalities.

Building Blocks for Organic Electronic Materials (Conceptual)

Organic electronic materials, which are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), are often based on conjugated organic molecules. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic and optical properties. Furan-containing compounds are of growing interest in this field as sustainable alternatives to petroleum-derived materials. ntu.edu.sgntu.edu.sg

Conceptually, this compound can be envisioned as a versatile precursor for the synthesis of various components of organic electronic devices. The furan ring can act as an electron-rich aromatic unit within a larger conjugated system. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the facile introduction of other aromatic or heteroaromatic moieties to construct tailored molecular architectures. The aldehyde group can be used in Knoevenagel or Wittig-type reactions to extend the conjugation length and to introduce specific functionalities that can influence the material's charge transport properties and energy levels.

For example, derivatives of this compound could be designed to function as:

Hole-transporting materials: By incorporating electron-donating groups through reactions at the bromine or aldehyde position.

Electron-transporting materials: By introducing electron-withdrawing groups.

Emissive materials in OLEDs: By designing molecules with appropriate energy gaps to emit light in the visible spectrum.

The table below illustrates some hypothetical structures of organic electronic materials that could be synthesized from this compound and their potential applications.

| Hypothetical Derivative | Potential Synthetic Route | Conceptual Application |

| 3-(4-methoxyphenyl)furan-2-carbaldehyde | Suzuki coupling of this compound with 4-methoxyphenylboronic acid | Hole-transporting layer in OLEDs |

| 2-(dicyanovinyl)-3-bromofuran | Knoevenagel condensation of this compound with malononitrile (B47326) | Electron-transporting layer in OFETs |

| Bis(3-formylfuran-2-yl)benzene | Suzuki coupling of this compound with 1,4-phenylenediboronic acid | Core for emissive materials in OLEDs |

These examples highlight the conceptual potential of this compound as a foundational molecule for the development of a new generation of furan-based organic electronic materials.

Precursors for Polymer Synthesis (Conceptual)

The development of polymers from renewable resources is a key focus of sustainable chemistry. Furan-based polymers are emerging as promising bio-based alternatives to their petroleum-derived counterparts, such as those based on benzene (B151609) and thiophene (B33073). bohrium.comresearchgate.net The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers.

This compound offers several conceptual pathways for polymer synthesis. The aldehyde functionality can be utilized in condensation polymerizations. For instance, reaction with diamines could lead to the formation of poly(azomethine)s or poly(Schiff base)s, which are known for their thermal stability and semiconducting properties. The bromine atom can be used in polycondensation reactions that proceed via cross-coupling mechanisms, such as Suzuki or Stille polycondensation, to create fully conjugated polymers.

The properties of the resulting polymers could be tuned by the choice of co-monomers. For example, copolymerization with electron-rich or electron-poor monomers could be used to control the band gap and charge transport characteristics of the final material. This approach could lead to the development of novel furan-based conducting polymers or polymers for optical applications.

The table below outlines some conceptual polymer structures that could be derived from this compound.

| Conceptual Polymer | Polymerization Method | Potential Properties and Applications |

| Poly(3-bromofuran-2-yl-methine-1,4-phenylene-methine) | Condensation polymerization with p-phenylenediamine | Thermally stable, potentially semiconducting, for electronic applications |

| Poly(furan-2,3-diyl) | Suzuki polycondensation (after conversion of aldehyde to another functional group) | Conjugated polymer, potential for use in organic solar cells |

| Copolymers with thiophene or pyrrole derivatives | Various polymerization methods | Tunable electronic and optical properties for a range of electronic devices |

The synthesis of polymers from this compound is a conceptual area that could lead to new materials with interesting properties and applications, contributing to the advancement of sustainable polymer chemistry. nih.govjournalskuwait.org

Agrochemical Research and Development

The furan scaffold is present in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. ijabbr.com In the context of agrochemical research, furan derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. The introduction of a bromine atom into organic molecules is a common strategy in the design of agrochemicals, as it can enhance the compound's efficacy and modify its environmental persistence.

While there is no direct research on the agrochemical applications of this compound itself, its structure suggests it could be a valuable intermediate for the synthesis of new agrochemically active compounds. The furan ring is a known pharmacophore in some natural product insecticides. nih.govresearchgate.netnih.gov For example, studies on fraxinellone, a furan-containing natural product, have shown that bromination of the furan ring can lead to derivatives with potent insecticidal activity. nih.govresearchgate.net

The aldehyde group in this compound provides a reactive handle to introduce further chemical diversity. For instance, it can be converted into oximes, hydrazones, or other derivatives, which are common functional groups in commercial pesticides. By systematically modifying the structure of this compound, it may be possible to develop new compounds with high efficacy against specific pests, diseases, or weeds, and with favorable toxicological and environmental profiles.

The exploration of this compound in agrochemical research would involve:

Synthesis of a library of derivatives: Utilizing the reactivity of the aldehyde and the bromine atom to create a diverse set of new molecules.

Biological screening: Testing these derivatives for their activity against a range of agricultural pests, pathogens, and weeds.

Structure-activity relationship (SAR) studies: To identify the structural features that are crucial for the desired biological activity, which can guide the design of more potent and selective agrochemicals.

This conceptual framework highlights the potential of this compound as a starting point for the discovery and development of novel agrochemicals.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly guiding the synthesis of furan (B31954) derivatives, with a focus on utilizing renewable resources and environmentally benign processes. catalysis-summit.comfrontiersin.org Future research will likely adapt these broader trends for the synthesis of precursors to 3-Bromofuran-2-carbaldehyde and its derivatives.

A primary direction is the use of biomass as a renewable feedstock. frontiersin.orgnih.gov Carbohydrates such as cellulose, glucose, and fructose (B13574) can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are foundational for more complex furan compounds. catalysis-summit.comnih.gov The development of catalytic pathways to transform these bio-based molecules aligns with the goal of reducing reliance on petrochemicals. frontiersin.orgacs.org

Key research areas in green synthesis include:

Use of Greener Catalysts: Shifting from soluble acid catalysts to heterogeneous solid catalysts such as zeolites, polyoxometalates (POMs), and ionic liquids. frontiersin.orgnih.gov These catalysts are often more environmentally friendly, reduce corrosion issues, and can be more easily separated and recycled. frontiersin.org

Biocatalysis: Employing enzymes for specific transformations offers high selectivity under mild conditions. Enzymatic polymerizations and biocatalytic oxidation of HMF are examples of green pathways being explored for creating furan-based materials. acs.org

Sustainable Reaction Media: Utilizing multiphasic systems, such as water-organic solvent pairs, allows for in-situ extraction of the product. nih.gov This can improve yield by preventing side reactions and simplifies the purification process, reducing energy consumption. nih.gov

| Green Chemistry Approach | Key Features & Advantages | Relevant Precursors |